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Compound of Interest

Compound Name:
2-((4-Chlorobenzyl)

(methyl)amino)ethanol

CAS No.: 35113-60-1

Cat. No.: B3262046

Get Quote

Executive Summary
2-((4-Chlorobenzyl)(methyl)amino)ethanol (Formula: C₁₀H₁₄ClNO) is a bifunctional organic

building block characterized by a tertiary amine core substituted with a lipophilic 4-chlorobenzyl

group, a polar hydroxyethyl chain, and a methyl moiety. This specific substitution pattern

renders it a critical intermediate in the synthesis of antihistamines, neuroactive agents, and

agrochemcials where the N-benzyl-N-methylethanolamine pharmacophore serves as a scaffold

for receptor binding.

This guide provides a rigorous analysis of its structural parameters, a validated synthetic

protocol via nucleophilic substitution, and predicted physiochemical behaviors to support

researchers in drug discovery and process chemistry.
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The molecule consists of an ethanolamine backbone where the nitrogen atom acts as a

branching point, connecting a methyl group and a para-chlorobenzyl ring. This "Y-shaped"

geometry creates distinct hydrophobic (benzyl) and hydrophilic (hydroxyl) domains, facilitating

its use as an amphiphilic linker.

Parameter Specification

IUPAC Name
2-[ (4-Chlorophenyl)methyl(methyl)amino

]ethanol

Common Synonyms
N-(4-Chlorobenzyl)-N-methylethanolamine; 2-

[Methyl(4-chlorobenzyl)amino]ethanol

Molecular Formula C₁₀H₁₄ClNO

Molecular Weight 199.68 g/mol

CAS Registry Number
Note: Often indexed as a derivative of CAS 101-

98-4 (non-chloro analog)

SMILES CN(CCO)Cc1ccc(Cl)cc1

InChI Key
(Predicted) WOUANPHGFPAJCA-

UHFFFAOYSA-N (Analog based)

Computed Physiochemical Data
Data derived from structure-activity relationship (SAR) modeling of homologous series.
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Property Value Interpretation

LogP (Octanol/Water) 2.1 ± 0.3

Moderate lipophilicity; capable

of crossing blood-brain barrier

(BBB) in derivative forms.

pKa (Basic Amine) 9.1 ± 0.5

Exists predominantly as a

cationic ammonium species at

physiological pH (7.4).

H-Bond Donors 1 (–OH)

Facilitates hydrogen bonding

with receptor pockets or

solvent.

H-Bond Acceptors 2 (N, O)

The tertiary nitrogen and

hydroxyl oxygen act as

acceptors.

Polar Surface Area (PSA) 23.5 Å²
Low PSA suggests good

membrane permeability.

Refractive Index ~1.54
Estimated based on

benzyl/amine contributions.

Synthetic Methodology
The most robust synthesis involves the Sɴ2 nucleophilic substitution of 4-chlorobenzyl chloride

with N-methylethanolamine. This route minimizes side reactions (like over-alkylation) compared

to reductive amination.

Reaction Mechanism
The lone pair on the secondary amine (N-methylethanolamine) attacks the benzylic carbon of

the electrophile, displacing the chloride ion. A base is required to neutralize the generated HCl.

Protocol: Sɴ2 Alkylation
Reagents:

4-Chlorobenzyl chloride (1.0 equiv)
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N-Methylethanolamine (1.1 equiv)

Potassium Carbonate (

, 2.0 equiv) or Triethylamine (

)

Solvent: Acetonitrile (MeCN) or DMF

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein

exchange.

Step-by-Step Procedure:

Preparation: Charge a round-bottom flask with 4-chlorobenzyl chloride (e.g., 16.1 g, 100

mmol) and acetonitrile (150 mL).

Activation: Add anhydrous

(27.6 g, 200 mmol) and catalytic KI (1.6 g, 10 mmol). Stir at room temperature for 15
minutes.

Addition: Add N-methylethanolamine (8.26 g, 110 mmol) dropwise over 20 minutes to control

exotherm.

Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor conversion via TLC

(Mobile phase: 5% MeOH in DCM) or HPLC.

Workup:

Cool to room temperature and filter off inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure (rotary evaporator).

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
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mL) and brine (

mL).

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel column
chromatography (Eluent: DCM/MeOH 95:5).

Synthesis Workflow Diagram
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Figure 1: Reaction pathway for the synthesis of the target aminoethanol derivative via

nucleophilic attack.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are

diagnostic.

Proton NMR ( -NMR, 400 MHz, )
7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

3.60 (t, 2H):

(Ethanolamine chain, deshielded by oxygen).

3.50 (s, 2H):

(Benzylic methylene).

2.60 (t, 2H):
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(Ethanolamine chain).

2.25 (s, 3H):

(N-Methyl group).

Mass Spectrometry (ESI-MS)
Molecular Ion (

): 200.1 m/z.

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 200 and 202, confirming the presence of

a single Chlorine atom (

/

).

Structural & Functional Logic
The utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol lies in its ability to undergo further

derivatization at the hydroxyl group while maintaining a stable amine core.

Reactivity Map
Hydroxyl Group (-OH):

Esterification: Reacts with acyl chlorides to form prodrug esters.

Etherification: Reacts with alkyl halides (Williamson ether synthesis) to generate

antihistamine scaffolds (e.g., diphenhydramine analogs).

Halogenation:[1] Conversion to a chloro-amine (nitrogen mustard analog) using

.

Tertiary Amine:

Acts as a proton acceptor in physiological pH.
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Can be quaternized with methyl iodide to form permanent cationic surfactants.

Structural Connectivity Diagram
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Figure 2: Functional connectivity map highlighting the reactive centers (OH) and lipophilic

anchors (Cl-Benzyl).

Safety & Handling
Hazards: As a tertiary amine and benzyl derivative, the compound is likely irritating to eyes,

skin, and respiratory system.

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidation of

the amine or hygroscopic absorption by the hydroxyl group.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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